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Compound of Interest

Compound Name:
1-(3-Amino-4-

methylphenyl)ethanone

Cat. No.: B099372 Get Quote

Application Note: Synthesis of Celecoxib
An Overview of the Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-

pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 4-Methylacetophenone

Introduction Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a

nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.

This document outlines the prevalent and well-established two-step synthetic pathway to

produce Celecoxib. The synthesis commences with a Claisen condensation reaction, followed

by a cyclocondensation reaction to form the characteristic 1,5-diarylpyrazole core of the

Celecoxib molecule.

Note on Starting Material: The following protocol details the synthesis of Celecoxib starting

from 4-Methylacetophenone. The initially specified starting material, 1-(3-Amino-4-
methylphenyl)ethanone, is not documented in the scientific literature as a precursor for the

synthesis of Celecoxib. The established and widely practiced synthesis, which is described

herein, utilizes 4-Methylacetophenone.

Reaction Pathway The synthesis of Celecoxib is primarily achieved through a two-step

process:

Step 1: Claisen Condensation This initial step involves the Claisen condensation of 4-

methylacetophenone with an ethyl trifluoroacetate. This reaction is conducted in the
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presence of a base, such as sodium methoxide or sodium hydride, and typically in an aprotic

organic solvent like toluene.[1][2] The outcome of this step is the formation of the

intermediate compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3]

Step 2: Cyclocondensation The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-

dione, is then reacted with 4-sulfamoylphenylhydrazine hydrochloride. This reaction is a

cyclocondensation that results in the formation of the pyrazole ring, yielding Celecoxib.[3][4]

This step is typically carried out in a solvent such as methanol or a mixture of ethyl acetate

and water.[5]

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-

1,3-dione (Step 1)

Reagent
Molar
Ratio

Solvent Base
Temperat
ure (°C)

Reaction
Time
(hours)

Yield (%)

4-

Methylacet

ophenone

1.0 Toluene
Sodium

Methoxide
55-60 4 ~95

Ethyl

Trifluoroac

etate

1.2 Toluene
Sodium

Methoxide
55-60 4 ~95

4-

Methylacet

ophenone

1.0 Toluene
Sodium

Hydride
60-65 1 96

Ethyl

Trifluoroac

etate

1.25 Toluene
Sodium

Hydride
60-65 1 96

Table 2: Reagents and Conditions for the Synthesis of Celecoxib (Step 2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/CN102391184A/en
https://zenodo.org/records/3864859/files/200414%20gallyproof.pdf
https://repository.up.ac.za/server/api/core/bitstreams/25677502-c0ab-4a3b-b523-83e0ebf11063/content
https://repository.up.ac.za/server/api/core/bitstreams/25677502-c0ab-4a3b-b523-83e0ebf11063/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491450/
https://patents.google.com/patent/US7919633B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Molar Ratio Solvent
Temperatur
e (°C)

Reaction
Time
(hours)

Yield (%)

4,4,4-

trifluoro-1-(4-

methylphenyl

)butane-1,3-

dione

1.0 Methanol 65 10 High

4-

sulfamoylphe

nylhydrazine

hydrochloride

1.1 Methanol 65 10 High

4,4,4-

trifluoro-1-(4-

methylphenyl

)butane-1,3-

dione

1.0

Ethyl

Acetate/Wate

r

75-80 5 High

4-

sulfamoylphe

nylhydrazine

hydrochloride

1.0

Ethyl

Acetate/Wate

r

75-80 5 High

Experimental Protocols
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

Materials:

4-Methylacetophenone

Ethyl trifluoroacetate

Sodium methoxide (30% solution in methanol) or Sodium Hydride

Toluene
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10% Aqueous Hydrochloric Acid

Procedure:

In a reaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[6]

To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol).[6]

Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at a temperature of 25-

30°C.[6]

Increase the temperature of the reaction mixture to 55-60°C and maintain with stirring for

approximately 4 hours to ensure the reaction goes to completion.[6]

After the reaction is complete, cool the mixture to 20-25°C.[6]

Wash the cooled reaction mixture with 10% aqueous hydrochloric acid (200 ml).[6]

Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as an oily mass.[6]

Protocol 2: Synthesis of Celecoxib

Materials:

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

4-sulfamoylphenylhydrazine hydrochloride

Methanol

Ethyl Acetate

Water

Procedure:

In a reaction vessel, prepare a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

(40 g) and 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).[5]
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Heat the mixture to 65°C and stir for 10 hours.[5]

Cool the reaction mixture to 25-30°C.[5]

Remove the solvent completely under vacuum.[5]

To the residue, add a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10

minutes.[5]

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[5]

Combine the organic layers and wash with water (2 x 80 ml).[5]

The crude Celecoxib can be further purified by treating the organic layer with activated

carbon at 60°C, followed by filtration and crystallization.[5]

Visualizations
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Step 1: Claisen Condensation

Step 2: Cyclocondensation

4-Methylacetophenone

4,4,4-trifluoro-1-(4-methylphenyl)
butane-1,3-dione

Ethyl Trifluoroacetate

Celecoxib

4-sulfamoylphenylhydrazine
hydrochloride

Base
(e.g., NaOMe)

Toluene, 55-60°C

Solvent
Methanol or

Ethyl Acetate/Water, 65-80°C

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of Celecoxib.
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Protocol 1: Intermediate Synthesis

Protocol 2: Celecoxib Synthesis

Dissolve 4-Methylacetophenone in Toluene

Add Sodium Methoxide and
Ethyl Trifluoroacetate

Heat to 55-60°C for 4 hours

Cool to 20-25°C

Wash with 10% HCl

Separate Organic Layer

Concentrate under Reduced Pressure

Intermediate Product

Mix Intermediate and
4-sulfamoylphenylhydrazine HCl in Methanol

Heat to 65°C for 10 hours

Cool to 25-30°C

Evaporate Solvent

Dissolve in Ethyl Acetate/Water

Separate and Extract Aqueous Layer

Wash Combined Organic Layers

Purify (e.g., Activated Carbon)

Final Product: Celecoxib

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Celecoxib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

2. zenodo.org [zenodo.org]

3. repository.up.ac.za [repository.up.ac.za]

4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC
[pmc.ncbi.nlm.nih.gov]

5. US7919633B2 - Process for preparation of celecoxib - Google Patents
[patents.google.com]

6. newdrugapprovals.org [newdrugapprovals.org]

To cite this document: BenchChem. [synthesis of celecoxib from 1-(3-Amino-4-
methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-
methylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b099372?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN102391184A/en
https://zenodo.org/records/3864859/files/200414%20gallyproof.pdf
https://repository.up.ac.za/server/api/core/bitstreams/25677502-c0ab-4a3b-b523-83e0ebf11063/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491450/
https://patents.google.com/patent/US7919633B2/en
https://patents.google.com/patent/US7919633B2/en
https://newdrugapprovals.org/tag/celecoxib/
https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-methylphenyl-ethanone
https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-methylphenyl-ethanone
https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-methylphenyl-ethanone
https://www.benchchem.com/product/b099372#synthesis-of-celecoxib-from-1-3-amino-4-methylphenyl-ethanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099372?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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